Home > Products > Screening Compounds P11910 > N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine - 1177342-15-2

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine

Catalog Number: EVT-1752192
CAS Number: 1177342-15-2
Molecular Formula: C15H14N4S
Molecular Weight: 282.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds are of significant interest due to their diverse biological activities, including potential applications in medicinal chemistry. The compound features a guanidine functional group attached to a phenyl ring that is further substituted with a benzothiazole moiety, which enhances its pharmacological properties.

Source

The compound can be synthesized through various chemical pathways involving reactions of benzothiazoles and guanidine derivatives. Research indicates that derivatives of benzothiazole exhibit a range of biological activities, making them valuable in drug development and other scientific applications .

Classification

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine can be classified as:

  • Chemical Class: Benzothiazole derivatives
  • Functional Groups: Guanidine, aromatic ring
Synthesis Analysis

Methods

The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine typically involves the following steps:

  1. Starting Materials: The synthesis begins with 6-methyl-2-aminobenzothiazole and an appropriate aryl isocyanate.
  2. Reaction Conditions: The reaction is often conducted in polar aprotic solvents like dimethylformamide or dichloromethane, with bases such as triethylamine facilitating the reaction.
  3. Yield: Yields can vary but are reported to be between 40% and 70% depending on the specific conditions and reagents used .

Technical Details

The reaction mechanism generally involves nucleophilic attack by the amine group of the guanidine on the isocyanate, leading to the formation of the desired guanidine derivative. This process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Molecular Structure Analysis

Structure

The molecular structure of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine can be described as follows:

  • Molecular Formula: C13_{13}H12_{12}N4_{4}S
  • Molecular Weight: Approximately 256.33 g/mol
  • Structural Features:
    • A guanidine group (–C(=NH)–NH2_2)
    • A phenyl ring connected to a benzothiazole moiety

Data

The compound's structure can be confirmed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques help elucidate the connectivity and functional groups present in the molecule.

Chemical Reactions Analysis

Reactions

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine can participate in several chemical reactions:

  1. Substitution Reactions: The guanidine nitrogen can undergo electrophilic substitution, allowing for further functionalization.
  2. Condensation Reactions: It can react with carbonyl compounds to form urea derivatives.
  3. Decomposition Reactions: Under certain conditions, it may decompose to yield simpler nitrogen-containing compounds.

Technical Details

The reactivity of this compound is influenced by the electron-donating and withdrawing effects of substituents on the aromatic rings, which can affect its stability and reactivity in chemical transformations .

Mechanism of Action

Process

The mechanism of action for N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine primarily relates to its interaction with biological targets:

  1. Enzyme Inhibition: It may inhibit specific enzymes such as glycogen synthase kinase 3 (GSK-3), which plays a role in various signaling pathways.
  2. Cellular Effects: The compound's activity can lead to antiproliferative effects in cancer cell lines, indicating potential applications in oncology.

Data

In vitro studies have shown that certain derivatives exhibit significant inhibitory activity against GSK-3β, with IC50_{50} values indicating effective concentrations for biological activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents like dimethyl sulfoxide and dimethylformamide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with electrophiles due to the presence of nucleophilic sites in the guanidine structure.

Relevant analyses such as melting point determination and solubility tests help characterize these properties further .

Applications

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine has several potential scientific uses:

  1. Medicinal Chemistry: Investigated for its role as an enzyme inhibitor with applications in treating diseases related to GSK-3 activity.
  2. Biological Studies: Used in research focused on understanding cellular signaling pathways and their implications in cancer biology.
  3. Pharmacological Development: Serves as a lead compound for developing new therapeutic agents targeting various biological processes.
Introduction to Benzothiazole-Based Pharmacophores in Medicinal Chemistry

Privileged Structural Motifs in Drug Discovery: Benzothiazole as a Scaffold

Benzothiazole (BTA) represents a quintessential privileged scaffold in modern medicinal chemistry, defined by its consistent ability to deliver high-affinity ligands for diverse biological targets. This bicyclic heterocycle, comprising fused benzene and thiazole rings, exhibits inherent planarity that facilitates optimal interactions with enzymatic pockets and receptor domains [2] [5]. The sulfur atom at position 1 and nitrogen at position 3 create an electronic asymmetry that enables multifaceted binding mechanisms, including hydrogen bonding, π-π stacking, and hydrophobic interactions. Structural diversity arises from substitutions at C-2, C-6, and the fused benzene ring, allowing medicinal chemists to fine-tune pharmacokinetic properties while maintaining target engagement [5] [8].

The scaffold's versatility is evidenced by its presence in FDA-approved drugs (e.g., riluzole for ALS) and clinical candidates across therapeutic areas. Benzothiazoles demonstrate remarkable bioisosteric properties, often serving as analogs for purines, catechols, or phenyl rings while enhancing metabolic stability. Computational analyses reveal that benzothiazole-containing drugs frequently exhibit favorable ligand efficiency metrics and optimal positioning in chemical space for CNS permeability and oral bioavailability [2] [10].

Table 1: Therapeutic Applications of Benzothiazole Derivatives

Biological ActivityStructural FeaturesMolecular Targets
Anticancer2-Aryl substitutions, C-6 electron-donating groupsTopoisomerases, kinase domains
AntimicrobialSulfonamide linkages, halogenated aryl groupsDNA gyrase, bacterial cell wall enzymes
Antiviral (Anti-HIV)Guanidine extensions, heteroaryl conjugatesHIV-1 reverse transcriptase, integrase
Central Nervous System AgentsLipophilic C-6 substituents, amine functionalizationNeurotransmitter receptors, ion channels

Historical Evolution of Benzothiazole Derivatives in Therapeutic Applications

The therapeutic exploration of benzothiazoles spans over seven decades, beginning with antimicrobial applications of simple 2-aminobenzothiazoles in the 1950s [2]. The 1970s witnessed significant advances with Agfa's development of hydrazonylsulfone derivatives (e.g., Bt-NHNHSO₂R) for photographic applications, revealing unexpected biological activities that redirected medicinal interest [3]. By the 1990s, researchers systematically explored structure-activity relationships (SAR), particularly for antitumor applications. Key milestones include:

  • First-Generation Agents: Early derivatives featured simple alkyl/aryl substitutions at C-2 (e.g., 2-(4-aminophenyl)benzothiazoles) demonstrating selective cytotoxicity against breast cancer cell lines [2].
  • Second-Generation Hybrids: Incorporation of sulfonylhydrazide moieties (e.g., N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides) enabled enhanced hydrogen-bonding networks critical for kinase inhibition [3]. X-ray crystallography confirmed these compounds form layered molecular architectures stabilized by N–H···N(thiazoyl) and N–H···O(sulfonate) bonds [3].
  • Modern Pharmacophore Fusion: Contemporary design integrates benzothiazoles with privileged auxiliaries like guanidine (e.g., 2-(6-hydroxy-4-methyl-1,3-benzothiazol-2-yl)guanidine) to target G-protein coupled receptors and ion channels [7] [10]. Commercial availability of advanced intermediates (e.g., N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide) accelerated this trend [4] [6].

Rationale for N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine as a Target Molecule

The strategic design of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine represents a convergence of three pharmacological elements: (1) the 6-methylbenzothiazole core for membrane penetration and structural rigidity, (2) the para-phenyl linkage for conformational restriction, and (3) the terminal guanidine group for bioisosteric mimicry of arginine residues in protein binding [3] [10]. This hybrid architecture addresses limitations of earlier benzothiazoles, particularly their limited engagement with charged binding pockets.

The methyl group at C-6 provides electron-donating effects that elevate the HOMO energy, facilitating charge transfer interactions with biological targets. Crystallographic studies of analogous compounds reveal that the 6-methyl derivative maintains near-perfect coplanarity between benzothiazole and phenyl rings (dihedral angle <11°), maximizing conjugation and molecular rigidity [3]. The guanidine group introduces a cationic character at physiological pH (pKa ~13.5), enabling salt bridge formation with aspartate/glutamate residues inaccessible to neutral benzothiazoles. This is particularly relevant for targeting neuropeptide FF receptors, where guanidine-containing benzothiazoles exhibit submicromolar antagonism [10].

Table 2: Key Structural Parameters of Benzothiazole-Guanidine Hybrids

Structural FeatureGeometrical ParameterBiological Significance
C2-N(phenyl) bondLength: ~1.39 Å; Dihedral: 5-15°Maintains planarity for π-stacking
Guanidine groupC-N bond lengths: 1.32-1.35 Å; PlanarityEnables bidentate H-bonding
Intramolecular H-bondingN-H···N(thiazole): ~2.85 Å, 130-140°Preorganizes conformation for receptor fit
6-Methyl substitutionTorsional angle: <5° from benzothiazole planeEnhances electron density at C2

Synthetic accessibility further rationalizes this design. The molecule can be synthesized via direct coupling of 2-(4-aminophenyl)-6-methylbenzothiazole with cyanamide derivatives, or through protection-deprotection strategies of the guanidine group [10]. Computational models predict superior blood-brain barrier permeability (logBB >0.3) compared to non-methylated analogs, while retaining aqueous solubility through the protonated guanidine moiety. These properties position N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine as a versatile prototype for neurodegenerative disorders and infectious diseases where previous benzothiazoles showed promise but lacked cationic targeting capability [5] [8].

Properties

CAS Number

1177342-15-2

Product Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine

IUPAC Name

2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine

Molecular Formula

C15H14N4S

Molecular Weight

282.4 g/mol

InChI

InChI=1S/C15H14N4S/c1-9-2-7-12-13(8-9)20-14(19-12)10-3-5-11(6-4-10)18-15(16)17/h2-8H,1H3,(H4,16,17,18)

InChI Key

WVTBXWSYCLOUMG-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=C(N)N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.